molecular formula C23H24N4O2 B2918670 2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide CAS No. 941939-28-2

2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide

Cat. No.: B2918670
CAS No.: 941939-28-2
M. Wt: 388.471
InChI Key: KNRXBCDLNLFQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. This molecule incorporates both a benzylpiperazine and a quinoline moiety, two structural features frequently associated with diverse biological activities. The presence of the quinoline core is particularly noteworthy, as this scaffold is a privileged structure in anticancer and antimicrobial agent development . Research Applications and Potential: This compound is designed for research applications primarily in the fields of oncology and infectious diseases. Its molecular architecture suggests potential as a lead compound or chemical tool for investigating new therapeutic pathways. Specifically, quinazolinone-based compounds have demonstrated potent activity as α-folate receptor inhibitors, EGFR inhibitors, and topoisomerase inhibitors in cancer research . The acetamide linker adjacent to the heterocyclic nucleus is a critical feature known to enhance biological potency, particularly in antimicrobial and anticancer applications . Handling and Safety: This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound in a appropriately controlled laboratory environment. The benzylpiperazine moiety is a known structural component in various bioactive molecules and should be handled with care .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(2-methylquinolin-4-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-17-15-21(19-9-5-6-10-20(19)24-17)25-22(28)23(29)27-13-11-26(12-14-27)16-18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRXBCDLNLFQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The piperazine ring’s substitution pattern significantly influences physicochemical and biological properties.

Compound Name Piperazine Substituent Key Features Molecular Weight Potential Impact
Target Compound 4-Benzyl Hydrophobic, bulky ~437.5 Enhanced membrane permeability
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide 4-(4-Fluorophenyl) Electron-withdrawing fluorine atom 386.4 Increased polarity, possible metabolic stability
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 4-(4-Methoxyphenyl) Electron-donating methoxy group ~515.6 Improved solubility, altered receptor binding
  • Conversely, electron-withdrawing groups (e.g., fluorine in ) may improve metabolic stability.

Substituent Variations on the Acetamide Nitrogen

The N-linked aromatic moiety dictates hydrogen-bonding and steric interactions.

Compound Name Acetamide Substituent Key Features Molecular Weight Potential Impact
Target Compound 2-Methylquinolin-4-yl Planar aromatic system, basic nitrogen ~437.5 Potential kinase/receptor inhibition
2-(4-Benzylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide 4-Sulfamoylphenyl Polar sulfonamide group ~414.5 Enhanced solubility, possible renal excretion
2-(1-(3-Bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide 2-Nitrophenyl, indole derivative Nitro group (electron-withdrawing), bromine ~430.3 Increased electrophilicity, potential cytotoxicity
  • Key Insight: The quinoline group in the target compound may facilitate interactions with hydrophobic enzyme pockets (e.g., kinases), while sulfonamide () or nitro () groups introduce polarity or reactivity.

Heterocyclic Modifications

Variations in heterocyclic systems alter binding affinity and selectivity.

Compound Name Heterocyclic System Key Features Molecular Weight Potential Impact
Target Compound Quinoline Planar structure, π-stacking capability ~437.5 Target engagement in aromatic-rich sites
N-(4-Fluorobenzyl)-2-(2-adamantane-1H-indol-3-yl)-2-oxoacetamide Adamantane-indole hybrid High lipophilicity, rigidity 363.2 Improved CNS penetration
2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-N-(2-pyridinyl)acetamide Benzothiazine-pyridine hybrid Sulfur-containing heterocycle 297.3 Antibacterial/antifungal activity
  • Key Insight: Quinoline’s nitrogen may mimic natural ligands in enzyme active sites, whereas adamantane () or benzothiazine () systems introduce steric bulk or sulfur-mediated interactions.

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